molecular formula C11H21NO2 B8776776 1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- CAS No. 36793-27-8

1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl-

Cat. No.: B8776776
CAS No.: 36793-27-8
M. Wt: 199.29 g/mol
InChI Key: MWAUGJALACXHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- can be synthesized through several methods. One common route involves the reaction of 2-piperazinone with 4,5’-bithiazole-2-carbonyl chloride, followed by acetylation and methylation . The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium halides, alkyl halides; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated spirocyclic compounds.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery and development

Properties

CAS No.

36793-27-8

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C11H21NO2/c1-9(2)7-11(13-5-6-14-11)8-10(3,4)12-9/h12H,5-8H2,1-4H3

InChI Key

MWAUGJALACXHOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)OCCO2)C

Origin of Product

United States

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